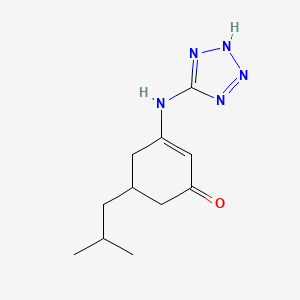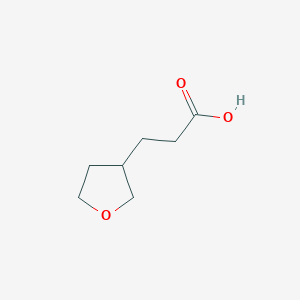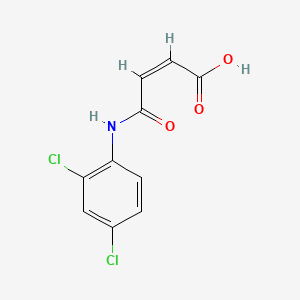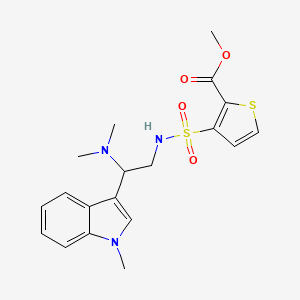![molecular formula C12H16F2N2 B2525059 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1183376-34-2](/img/structure/B2525059.png)
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane" is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. Diazepanes are known for their diverse biological activities and are of interest in medicinal chemistry. The presence of a difluorophenylmethyl group in the compound suggests potential for unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be achieved through various methods. One approach is the condensation of diamines with carbonyl compounds, followed by reduction, as reported in the synthesis of N,N'-disubstituted-1,4-diazepanes . Another method involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes, which allows for the direct stereoselective synthesis of 1,4-diazepane derivatives . Although the specific synthesis of "1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of diazepane derivatives can vary, with some adopting a twisted chair conformation as seen in certain 1,4-diazepanes . The crystal structure of related compounds, such as 3,5,7-triphenyl-4H-1,2-diazepine, shows that the diazepine ring can adopt a boat conformation . The specific molecular structure of "1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane" would likely be influenced by the presence of the difluorophenylmethyl substituent, potentially affecting the conformation and overall geometry of the molecule.
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions, including intramolecular dehydrofluorination to form new ring systems . The presence of fluorine atoms in the "1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane" suggests that it may also participate in reactions where the fluorine atoms play a key role, such as nucleophilic aromatic substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepane derivatives can be deduced from spectroscopic and quantum mechanical studies. For example, vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, can be used to determine the optimized molecular geometry, vibrational wavenumbers, and other properties . The molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties can also be analyzed to gain insights into the reactivity and stability of the compound . The specific properties of "1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane" would need to be studied using similar techniques to provide a comprehensive analysis of its characteristics.
Scientific Research Applications
Synthesis and Characterization
1,4-Diazepane compounds, including those with specific substituents like difluorophenyl groups, are of interest in synthetic organic chemistry due to their unique structural properties. The synthesis and characterization of such compounds often involve complex reactions that yield cyclic and heterocyclic structures with potential biological and pharmaceutical applications. For example, the synthesis of 1,4-diazepanes via condensation and subsequent reduction methods shows the versatility of these compounds in organic synthesis (Ramirez-Montes et al., 2012) Ramirez-Montes et al., 2012.
Structural Analysis
The structural analysis of 1,4-diazepane derivatives reveals various conformations, such as twisted chair conformations, which can influence their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the molecular structure and conformation of these compounds, providing essential data for understanding their chemical behavior (Wlodarczyk et al., 2007) Wlodarczyk et al., 2007.
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-3-12(14)10(8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVUXJQWYIMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)


![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)